
(r)-5-Methyl-2-aminohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Methyl-2-aminohexane is an organic compound with the molecular formula C7H17N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methyl-2-aminohexane typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5-methylhexan-2-one.
Reductive Amination: The key step involves the reductive amination of 5-methylhexan-2-one with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a catalyst such as palladium on carbon.
Purification: The resulting product is purified using techniques like distillation or recrystallization to obtain ®-5-Methyl-2-aminohexane in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-Methyl-2-aminohexane may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or chiral resolution techniques ensures the production of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Methyl-2-aminohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted amines.
Applications De Recherche Scientifique
®-5-Methyl-2-aminohexane has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ®-5-Methyl-2-aminohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(s)-5-Methyl-2-aminohexane: The enantiomer of ®-5-Methyl-2-aminohexane, with similar but distinct properties.
2-Aminohexane: A related compound lacking the methyl group, with different reactivity and applications.
3-Methyl-2-aminohexane: Another isomer with the methyl group in a different position, affecting its chemical behavior.
Uniqueness
®-5-Methyl-2-aminohexane is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H17N |
|---|---|
Poids moléculaire |
115.22 g/mol |
Nom IUPAC |
(2R)-5-methylhexan-2-amine |
InChI |
InChI=1S/C7H17N/c1-6(2)4-5-7(3)8/h6-7H,4-5,8H2,1-3H3/t7-/m1/s1 |
Clé InChI |
IZCBXLKODYZSDJ-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CCC(C)C)N |
SMILES canonique |
CC(C)CCC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


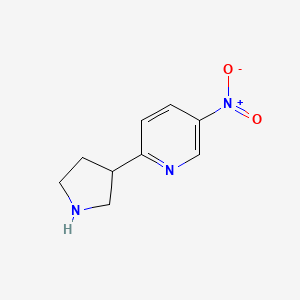
![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
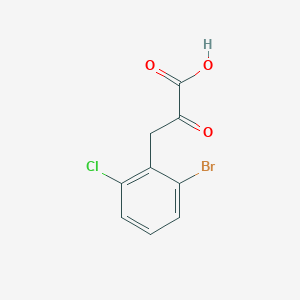
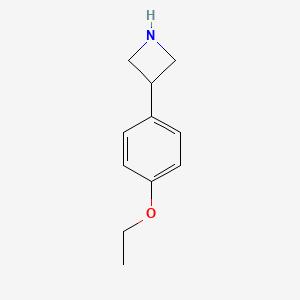
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13535024.png)


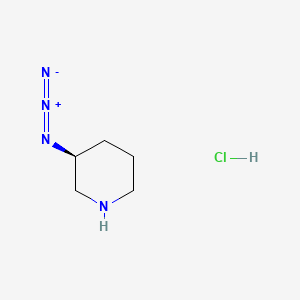

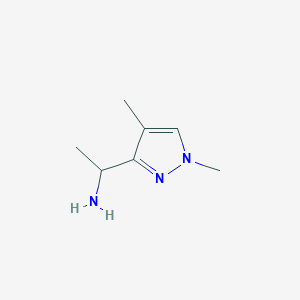
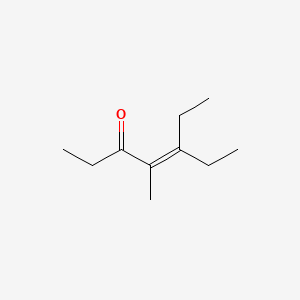
![1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine](/img/structure/B13535069.png)


